molecular formula C17H15N3O6 B1667723 Balsalazide CAS No. 80573-04-2

Balsalazide

Katalognummer B1667723
CAS-Nummer: 80573-04-2
Molekulargewicht: 357.32 g/mol
InChI-Schlüssel: IPOKCKJONYRRHP-FMQUCBEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease . It is sold under the brand names Giazo and Colazal in the US and Colazide in the UK . It is usually administered as the disodium salt .


Synthesis Analysis

Balsalazide can be synthesized through a process involving the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with an aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The aqueous solution obtained is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution .


Molecular Structure Analysis

Balsalazide has a molecular formula of C17H15N3O6 . Its average mass is 357.318 Da and its monoisotopic mass is 357.096100 Da . It has a three-dimensional supramolecular network structure through hydrogen bonding and π–π interaction .


Chemical Reactions Analysis

Balsalazide undergoes oxidation with acidic chloramine-T and bromamine-T. Acidic and alkaline hydrolysis and oxidizing conditions lead to substantial degradation .


Physical And Chemical Properties Analysis

Balsalazide has a density of 1.4±0.1 g/cm3, a boiling point of 729.6±60.0 °C at 760 mmHg, and a flash point of 395.0±32.9 °C . It also has a molar refractivity of 90.1±0.5 cm3 and a polar surface area of 149 Å2 .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Effects in Colorectal Cancer

Balsalazide, traditionally an anti-inflammatory drug for inflammatory bowel disease, exhibits potential antitumor effects, especially in colorectal cancer. Studies have shown that balsalazide, combined with Parthenolide (PT), can significantly inhibit nuclear factor-κB (NF-κB) signaling in human colorectal carcinoma cells, leading to apoptotic cell death. This combination treatment may offer an effective strategy for inducing apoptosis in colorectal cancer cells (Kim et al., 2015). Another study reinforces these findings, demonstrating that the combination of balsalazide and parthenolide effectively suppresses tumor proliferation and NF-κB activation in colorectal cancer cells and colitis-associated colon cancers (Kim et al., 2016).

2. Modulation of Inflammatory Pathways

Balsalazide has been shown to modulate inflammatory pathways. It suppresses colitis-associated carcinogenesis through the IL-6/STAT3 pathway, offering chemopreventive effects in murine models of colitis-associated carcinogenesis (CAC). This finding suggests its potential utility in preventing CAC in patients with inflammatory bowel disease (Do et al., 2016).

3. Pharmacokinetic Modification

The pharmacokinetics of balsalazide have been studied to improve its therapeutic efficacy. Research into controlled-release matrix tablets of balsalazide aimed to optimize its drug release rate and patterns, enhancing its effectiveness in treating conditions like ulcerative colitis (Vishnu, 2019).

4. Novel Applications in Molecular Biology

Balsalazide has been identified as a selective inhibitor of Sirt5, a sirtuin affecting various metabolic processes in the body. Extensive structure-activity relationship studies on balsalazide have provided insights into its mechanism of action and paved the way for potential therapeutic applications beyond its traditional use (Glas et al., 2020).

5. Imaging Applications

Innovative applications of balsalazide in medical imaging have been explored. For instance, radioiodination of balsalazide and its evaluation as a selective radiotracer for imaging ulcerative colitis in mice models demonstrates its potential in diagnostic applications (Sanad et al., 2022).

6. Study of Drug Metabolism and Interaction

Research on the colonic bacterial metabolism of azo-bonded prodrugs, including balsalazide, contributes to a better understanding of drug interactions and metabolism in the human body. This knowledge is crucial for optimizing drug efficacy and minimizing adverse effects (Sousa et al., 2014)

Safety And Hazards

Balsalazide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental ingestion, rinse mouth with water and do not induce vomiting .

Eigenschaften

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040653, DTXSID50861027
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble as disodium salt
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Balsalazide

CAS RN

80573-04-2
Record name Balsalazide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balsalazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balsalazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALSALAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(4-Aminobenzoyl)-β-alanine (100 g) was suspended in water (1300 mL) and methanesulfonic acid (115.4 g) was added to this mixture. The mixture was cooled to 10° C. and a solution of sodium nitrite (34.46 g) in water (200 mL) was added at a rate such that the temperature stayed below 12° C. The mixture was stirred for 30 min and added to an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g) and sodium carbonate (106.9 g) in 1 L water at 7-12° C. After 3 hours at 10° C., the mixture was heated to 60-65° C. and acidified to pH 4.0-4.5 by the addition of hydrochloric acid. After a further 3 hours at 60-65° C., the mixture was cooled to ambient temperature, filtered, washed with water and dried in vacuo to yield Balsalazide. Yield ca. 90%. Balsalazide was transformed into its disodium salt in ca. 85% yield by treatment with aqueous NaOH solution followed by crystallization from n-propanol/methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
115.4 g
Type
reactant
Reaction Step Two
Quantity
34.46 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
69.65 g
Type
reactant
Reaction Step Four
Quantity
40.35 g
Type
reactant
Reaction Step Four
Quantity
106.9 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1300 mL
Type
solvent
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balsalazide
Reactant of Route 2
Reactant of Route 2
Balsalazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Balsalazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Balsalazide
Reactant of Route 5
Reactant of Route 5
Balsalazide
Reactant of Route 6
Balsalazide

Citations

For This Compound
4,410
Citations
A Prakash, CM Spencer - Drugs, 1998 - search.ebscohost.com
… Balsalazide is a prodrug of mesalazine which has an inert carrier molecule instead of the sulfapyridine moiety of sulfasalazine.▴ Balsalazide … more promptly with balsalazide 6.75 g/day …
Number of citations: 37 search.ebscohost.com
RP Chan, DJ Pope, AP Gilbert, PJ Sacra… - Digestive diseases and …, 1983 - Springer
… This study suggests that ipsalazide and balsalazide merit testing in the treatment of patients with inflammatory bowel disease. A controlled therapeutic trial of balsalazide is in progress …
Number of citations: 228 link.springer.com
JRB Green, AJ Lobo, CD Holdsworth, RJ Leicester… - Gastroenterology, 1998 - Elsevier
… Balsalazide is a novel mesalamine prodrug, activated by colonic bacteria. The aim of this study was to compare the efficacy and safety of balsalazide … performed comparing balsalazide, …
Number of citations: 220 www.sciencedirect.com
W Kruis, S Schreiber, D Theuer, JW Brandes, E Schütz… - Gut, 2001 - gut.bmj.com
BACKGROUND Balsalazide is a new 5-aminosalicylic acid (5-ASA) containing prodrug. Its efficacy in comparison with standard mesalazine therapy and the optimum dose for …
Number of citations: 126 gut.bmj.com
RBR Muijsers, KL Goa - Drugs, 2002 - Springer
… colitis receiving balsalazide 3 g/day for over 1 year, the systemic exposure to balsalazide was … The median time to Cmax of balsalazide is about 2 hours. In contrast, C max values of …
Number of citations: 52 link.springer.com
A Tursi1ABDEFG, G Brandimarte2B… - Med Sci …, 2004 - researchgate.net
… Balsalazide is well tolerated and effective in treating acute ulcerative colitis. VSL#3 is a … dose balsalazide (2.25 g/day) plus 3 g/day VLS#3 (group A) with mediumdose balsalazide alone …
Number of citations: 324 www.researchgate.net
DS Levine, DS Riff, R Pruitt, L Wruble, G Koval… - The American journal of …, 2002 - Elsevier
… In acute treatment of active, mild-to-moderate ulcerative colitis, balsalazide has been … In the present study, 6.75 g of po balsalazide daily is compared with a lower dose of balsalazide (…
Number of citations: 117 www.sciencedirect.com
RJ Farrell, MA Peppercorn - … journal of the American College of …, 2002 - journals.lww.com
… of treatment effect with balsalazide was no greater than that with a … balsalazide (4.5 g/day) and balsalazide (6.75 g/day) (9). The comparative sulfasalazine trials have shown balsalazide …
Number of citations: 19 journals.lww.com
R Pruitt, J Hanson, M Safdi, L Wruble, R Hardi… - The American journal of …, 2002 - Elsevier
… with balsalazide (25 days) than with mesalamine (37 days). Significantly more balsalazide patients … CONCLUSIONS: Balsalazide is an effective and safe treatment for mild-to-moderate …
Number of citations: 125 www.sciencedirect.com
JA Quiros, MB Heyman, JF Pohl, TM Attard… - Journal of pediatric …, 2009 - ncbi.nlm.nih.gov
… Sixty-eight patients, 5 to 17 years of age, with mild-to-moderate active UC based on the modified Sutherland UC activity index (MUCAI), were randomized to receive oral balsalazide …
Number of citations: 26 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.